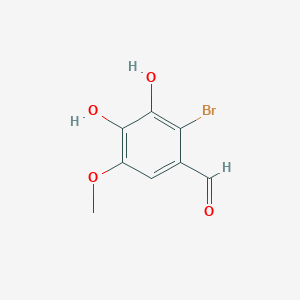
2-Bromo-3,4-dihydroxy-5-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3,4-dihydroxy-5-methoxybenzaldehyde is an organic compound with the molecular formula C8H7BrO4 It is a derivative of benzaldehyde, featuring bromine, hydroxyl, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3,4-dihydroxy-5-methoxybenzaldehyde can be synthesized through the bromination of 3,4-dihydroxy-5-methoxybenzaldehyde. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,4-dihydroxy-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: 2-Bromo-3,4-dihydroxy-5-methoxybenzoic acid.
Reduction: 2-Bromo-3,4-dihydroxy-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-3,4-dihydroxy-5-methoxybenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-3,4-dihydroxy-5-methoxybenzaldehyde involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and methoxy groups contribute to its antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, its bromine atom may enhance its reactivity and binding affinity to specific enzymes and receptors involved in inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-hydroxy-4-methoxybenzaldehyde: Similar structure but with different positioning of hydroxyl and methoxy groups.
5-Bromo-2-hydroxy-3-methoxybenzaldehyde: Another brominated benzaldehyde derivative with distinct functional group positions.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): A well-known flavor compound with similar functional groups but lacking the bromine atom.
Uniqueness
2-Bromo-3,4-dihydroxy-5-methoxybenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activities. The presence of both hydroxyl and methoxy groups, along with the bromine atom, makes it a versatile compound for various synthetic and research applications.
Properties
CAS No. |
65144-12-9 |
|---|---|
Molecular Formula |
C8H7BrO4 |
Molecular Weight |
247.04 g/mol |
IUPAC Name |
2-bromo-3,4-dihydroxy-5-methoxybenzaldehyde |
InChI |
InChI=1S/C8H7BrO4/c1-13-5-2-4(3-10)6(9)8(12)7(5)11/h2-3,11-12H,1H3 |
InChI Key |
PSLVYWJSECLKMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C=O)Br)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


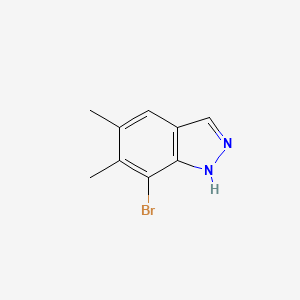
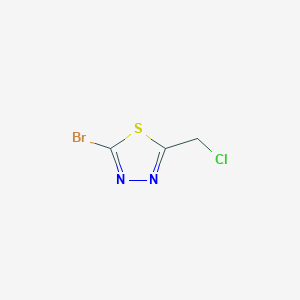
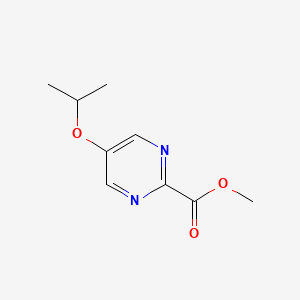
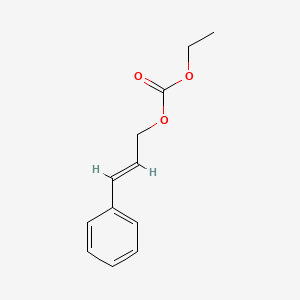
![1-(1-propylbenzimidazol-2-yl)-N,N-bis[(1-propylbenzimidazol-2-yl)methyl]methanamine](/img/structure/B13937393.png)
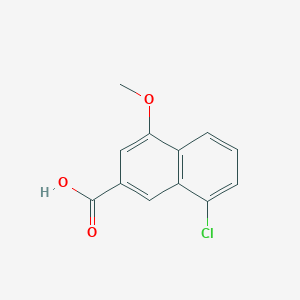
![3,5-Dibromo-2-[(4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13937405.png)

![1-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 2-oxo-, phenylmethyl ester](/img/structure/B13937432.png)
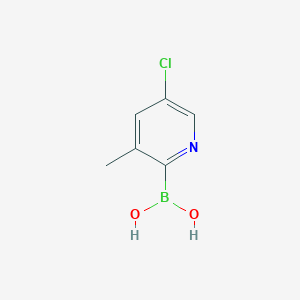
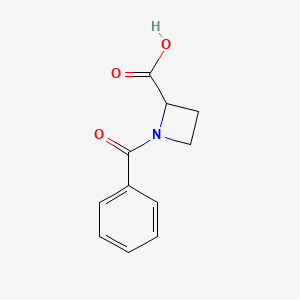
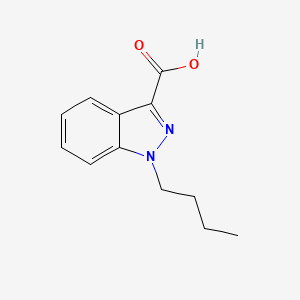
![Carbamic acid, butyl-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B13937460.png)

